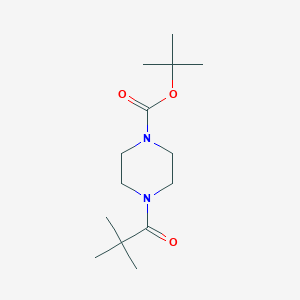
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is also known by its IUPAC name, tert-butyl 4-pivaloylpiperazine-1-carboxylate . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their versatile chemical properties .
准备方法
The synthesis of tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-dimethylpropanoic acid . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反应分析
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
科学研究应用
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The tert-butyl and pivaloyl groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of the dimethylpropanoyl group, which can affect its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound can lead to different chemical and biological properties compared to the dimethylpropanoyl derivative.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s overall properties and applications.
生物活性
Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate, also known as tert-butyl 4-pivaloylpiperazine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: tert-butyl 4-pivaloylpiperazine-1-carboxylate
- Molecular Formula: C14H26N2O3
- Molecular Weight: 270.37 g/mol
- CAS Number: Not specified in the search results.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with tert-butyl carboxylic acid derivatives. The process typically includes:
- Formation of the piperazine backbone through cyclization.
- Acylation using pivaloyl chloride or an equivalent reagent to introduce the pivaloyl group.
- Purification via chromatography to achieve high purity (>95%) suitable for biological assays.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of related compounds, suggesting potential efficacy against Plasmodium falciparum, the causative agent of malaria. For instance:
- A compound structurally similar to tert-butyl 4-(2,2-dimethylpropanoyl)piperazine exhibited an IC50 value of 0.2690 µM against P. falciparum NF54 with low cytotoxicity (IC50 = 124.0 µM), yielding a selectivity index (SI) of 460 . This indicates that modifications on the piperazine scaffold can significantly enhance biological activity while maintaining safety profiles.
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Bulky substituents on the piperazine nitrogen enhance antiplasmodial activity.
- The introduction of specific functional groups can modulate both potency and selectivity against target organisms .
| Compound | IC50 (µM) | Cytotoxicity (L-6 cells) | Selectivity Index |
|---|---|---|---|
| Lead Compound | 0.4134 | 31.80 | 12.96 |
| Tert-butyl derivative | 0.2690 | 124.0 | 460 |
Case Studies
- In Vitro Studies: Long-term studies utilizing sub-lethal doses demonstrated that resistant strains of P. falciparum did not develop resistance to compounds derived from the piperazine scaffold, indicating a promising avenue for further drug development .
- Mechanistic Insights: The metabolic profiling revealed that these compounds disrupt mitochondrial function in parasites, indicating potential targets such as dihydroorotate dehydrogenase and cytochrome bc1 complex .
属性
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFHRDZKMRNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














